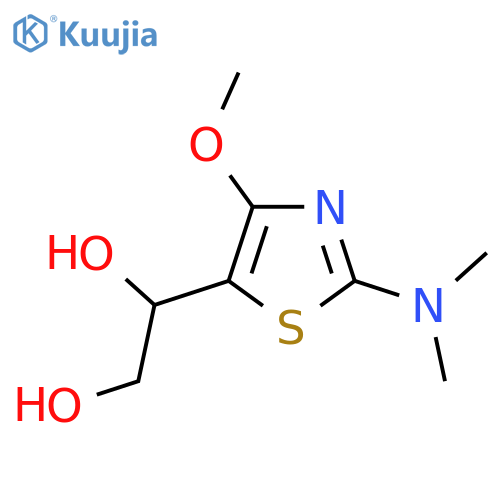

Cas no 2229630-45-7 (1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol)

1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol

- 1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol

- 2229630-45-7

- EN300-1753097

-

- インチ: 1S/C8H14N2O3S/c1-10(2)8-9-7(13-3)6(14-8)5(12)4-11/h5,11-12H,4H2,1-3H3

- InChIKey: RKJUIMKRLDWCQN-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC(=C1C(CO)O)OC)N(C)C

計算された属性

- せいみつぶんしりょう: 218.07251349g/mol

- どういたいしつりょう: 218.07251349g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1753097-0.25g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-5.0g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 5g |

$3770.0 | 2023-05-26 | ||

| Enamine | EN300-1753097-0.05g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-0.5g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-10.0g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 10g |

$5590.0 | 2023-05-26 | ||

| Enamine | EN300-1753097-5g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-0.1g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-1.0g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 1g |

$1299.0 | 2023-05-26 | ||

| Enamine | EN300-1753097-2.5g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1753097-10g |

1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]ethane-1,2-diol |

2229630-45-7 | 10g |

$5590.0 | 2023-09-20 |

1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diolに関する追加情報

Chemical Profile of 1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol (CAS No. 2229630-45-7)

The compound 1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol, identified by its CAS number 2229630-45-7, represents a structurally intriguing molecule with significant potential in the realm of pharmaceutical and biochemical research. Its molecular framework integrates several key pharmacophoric elements, including a thiazole core, dimethylamino substituents, and a methoxy group, which collectively contribute to its unique chemical and biological properties. This introduction delves into the compound’s structural characteristics, potential applications, and its relevance in the context of contemporary scientific advancements.

The molecular structure of this compound is characterized by a thiazole ring system connected to an ethane backbone, which is further functionalized with a dimethylamino group at the 2-position and a methoxy group at the 4-position of the thiazole ring. Additionally, the ethane moiety bears two hydroxyl groups at the 1 and 2 positions. This arrangement creates a multifaceted scaffold that is likely to interact with biological targets in complex ways. The presence of both basic (due to the dimethylamino group) and hydrophilic (due to the hydroxyl groups) functionalities suggests that this compound may exhibit versatile solubility properties, making it amenable to various formulation strategies.

In recent years, there has been growing interest in heterocyclic compounds derived from thiazole for their broad spectrum of biological activities. Thiazole derivatives are well-known for their roles as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The specific modifications present in 1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol may enhance its pharmacological profile by influencing its binding affinity and metabolic stability. For instance, the dimethylamino group can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the methoxy group can modulate electronic properties and lipophilicity.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of a thiazole core with functionalized ethane chains has been explored in several high-throughput screening campaigns aimed at identifying novel bioactive compounds. Preliminary computational studies suggest that this molecule may interact with enzymes or receptors involved in critical biological pathways. For example, its structural features could allow it to mimic natural substrates or inhibitors, thereby modulating enzymatic activity. Such interactions are of particular interest in the development of targeted therapies for diseases like cancer and neurodegenerative disorders.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing molecular diversity to improve drug-like properties. The presence of multiple substituents in 1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol provides ample opportunities for structure-based design and optimization. By systematically modifying individual functional groups—such as replacing hydroxyls with other heteroatoms or altering the length of the ethane chain—researchers can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These modifications are essential for advancing candidate compounds through preclinical development and into clinical trials.

The compound’s relevance is further underscored by its potential applications in biochemical research. The thiazole ring is a common motif in natural products and bioactive molecules, often serving as a scaffold for interactions with biological macromolecules. The specific arrangement of substituents in this compound may enable it to disrupt or modulate key biochemical processes. For instance, derivatives of thiazole have been shown to inhibit bacterial enzymes by mimicking substrate structures or to interfere with viral replication by targeting essential proteins. Such mechanisms are under active investigation in academic and industrial settings.

From a synthetic chemistry perspective,1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol presents an interesting challenge due to its complex functionality. The synthesis would likely involve multi-step reactions starting from readily available precursors such as thiazole derivatives or amino alcohols. Key steps might include nucleophilic substitution reactions to introduce the dimethylamino and methoxy groups followed by protection-deprotection strategies to install the hydroxyl functionalities at the appropriate positions on the ethane chain. Advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules with high precision.

The pharmacokinetic profile of this compound is another critical consideration for its potential therapeutic applications. Factors such as absorption rate, distribution within tissues, metabolism by cytochrome P450 enzymes, and excretion pathways will all influence its overall efficacy and safety profile. Computational modeling techniques can be employed to predict these properties early in the discovery process, saving time and resources compared to traditional experimental approaches alone. Such predictions are becoming increasingly accurate as computational methods continue to evolve based on large datasets generated from high-throughput screening programs.

In conclusion,1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol (CAS No. 2229630-45-7) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities derived from its multifunctionalized scaffold. Its combination of known pharmacophoric elements—such as the thiazole core,dimethylamino,and methoxy groups—makes it an attractive starting point for designing novel therapeutics targeting various diseases including cancer,inflammatory disorders,and infectious diseases.Further studies involving both experimental synthesisand computational analysisare warrantedto fully elucidateitspharmacologicalpotentialandto develop optimized derivativesfor clinical evaluation.

2229630-45-7 (1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylethane-1,2-diol) 関連製品

- 851947-40-5(ethyl 4-oxo-3-phenyl-5-3-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

- 1383979-52-9(6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline)

- 1461707-64-1(3-(aminomethyl)-4-fluorobenzoic acid hydrochloride)

- 2171947-35-4(2-chloro-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

- 1423530-31-7(3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline dihydrochloride)

- 4430-49-3(Isothiocyanatophenyl sulfone)

- 1502700-74-4(4-amino-3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

- 4550-93-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)

- 26732-61-6(4-Quinolacetic Acid tert-Butyl Ester)